![molecular formula C19H15NO4 B14321132 4,4'-[(3-Nitrophenyl)methylene]diphenol CAS No. 106484-62-2](/img/structure/B14321132.png)
4,4'-[(3-Nitrophenyl)methylene]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(3-Nitrophenyl)methylene]diphenol is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which in turn is connected to two phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Nitrophenyl)methylene]diphenol typically involves the condensation reaction between 3-nitrobenzaldehyde and phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(3-Nitrophenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-[(3-Nitrophenyl)methylene]diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 4,4’-[(3-Nitrophenyl)methylene]diphenol exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with amino groups instead of nitro groups.
4,4’-Methylenediphenol: Lacks the nitrophenyl group.
Uniqueness
4,4’-[(3-Nitrophenyl)methylene]diphenol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
106484-62-2 |
|---|---|
Molekularformel |
C19H15NO4 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenyl)-(3-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C19H15NO4/c21-17-8-4-13(5-9-17)19(14-6-10-18(22)11-7-14)15-2-1-3-16(12-15)20(23)24/h1-12,19,21-22H |
InChI-Schlüssel |
UWVIMXOINQEVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




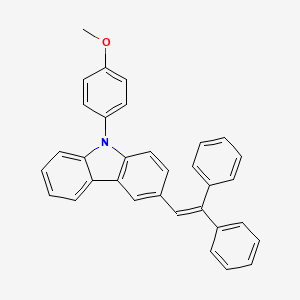
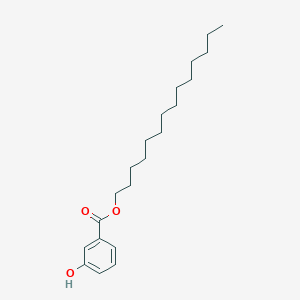
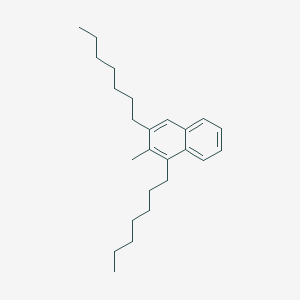

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
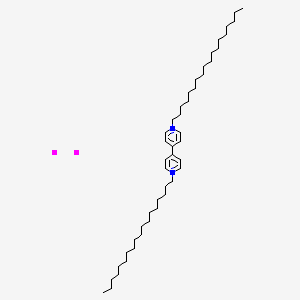
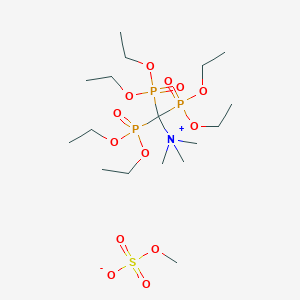
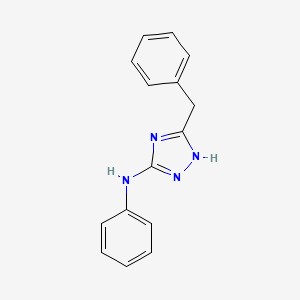
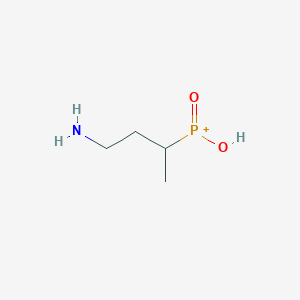
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
